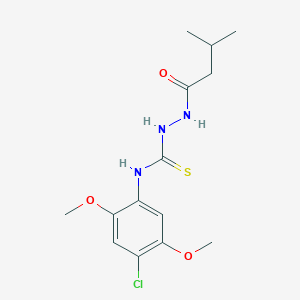
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide, also known as CDMB-Hydrazone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene works by inhibiting the activity of enzymes involved in protein synthesis and degradation, leading to the accumulation of misfolded or damaged proteins within cells. This accumulation can trigger the unfolded protein response, a cellular stress response that can lead to cell death. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene can inhibit the activity of the proteasome, an enzyme complex involved in protein degradation, leading to the accumulation of misfolded or damaged proteins within cells. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has also been shown to induce the unfolded protein response and apoptosis in cancer cells. In vivo studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene can inhibit the growth of cancer cells and improve survival rates in animal models.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has several advantages for lab experiments, including its high yield and purity, its ability to cross the blood-brain barrier, and its potential as a drug delivery system. However, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene. These include further studies to determine its optimal dosage and administration, its potential as a drug delivery system for specific tissues, and its potential in combination with other anticancer drugs. Additionally, further studies are needed to determine the mechanisms underlying its effects on protein synthesis and degradation, as well as its potential in other fields of scientific research.
Synthesis Methods
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene can be synthesized through a multistep process involving the reaction of 4-chloro-2,5-dimethoxyphenylhydrazine with 3-methylbutanoyl chloride, followed by the addition of carbon disulfide and hydrazine hydrate. The resulting product is purified through recrystallization to obtain N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene in high yield and purity.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has shown potential in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been used as a tool to study the mechanisms of protein synthesis and degradation. In pharmacology, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been studied for its potential as a drug delivery system, as it can cross the blood-brain barrier and target specific tissues.
properties
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide |
|---|---|
Molecular Formula |
C14H20ClN3O3S |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methylbutanoylamino)thiourea |
InChI |
InChI=1S/C14H20ClN3O3S/c1-8(2)5-13(19)17-18-14(22)16-10-7-11(20-3)9(15)6-12(10)21-4/h6-8H,5H2,1-4H3,(H,17,19)(H2,16,18,22) |
InChI Key |
ZPLXIFFLFXTUEJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
Canonical SMILES |
CC(C)CC(=O)NNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)






![Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216414.png)



![Ethyl 4-{[(4-benzylpiperidin-1-yl)carbothioyl]amino}benzoate](/img/structure/B216419.png)
